molecular formula C16H17Cl2N3O3S B2798734 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 326916-22-7

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B2798734
CAS No.: 326916-22-7
M. Wt: 402.29
InChI Key: MWXMCPKBDFXORT-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, also known as DAS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Molecular Interactions and Crystal Structure

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has been studied for its molecular interactions in crystals and solutions. The research involves solving crystal structures by X-ray diffraction and analyzing temperature dependencies of saturated vapor pressure, thermochemical parameters of fusion and evaporation processes, and solubility in water and n-octanol. This in-depth analysis provides insights into the solvation and distribution processes, crucial for understanding the compound's behavior in various mediums. The study highlights the importance of molecular interactions for the compound's properties and potential applications in material science and pharmaceuticals (Perlovich et al., 2008).

Inhibition of Carbonic Anhydrases

Another significant area of research is the investigation of this compound derivatives as inhibitors of carbonic anhydrase isoenzymes. These studies aim to explore the pharmacological potential of sulfonamide derivatives in treating diseases associated with carbonic anhydrase activity. For example, some sulfonamide derivatives show nanomolar inhibitory concentration against different isoenzymes of carbonic anhydrase, suggesting potential applications in developing new therapeutic agents (Supuran et al., 2013).

Anticancer Potential

Research into the anticancer potential of sulfonamide derivatives, including this compound, has shown promising results. These compounds have been evaluated for their in vitro anti-cancer activity against various cancer cell lines. By inducing mRNA expression of pro-apoptotic genes and activating p38 and ERK phosphorylation in cancer cells, these compounds offer a novel approach to cancer therapy (Cumaoğlu et al., 2015).

Antibacterial Activity

The synthesis and evaluation of antibacterial activity of tertiary aminoalkanols hydrochlorides, derived from this compound, have shown potential as biologically active compounds. These studies contribute to the search for new antibacterial agents by exploring the structure-activity relationship of these derivatives (Isakhanyan et al., 2014).

Properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)15(9-11)20-25(22,23)12-2-4-16(14(19)10-12)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXMCPKBDFXORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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